molecular formula C18H20N2O4 B5636552 2,6-diisobutylpyrrolo[3,4-f]isoindole-1,3,5,7(2H,6H)-tetrone

2,6-diisobutylpyrrolo[3,4-f]isoindole-1,3,5,7(2H,6H)-tetrone

Cat. No. B5636552
M. Wt: 328.4 g/mol
InChI Key: XQDCDUJXNBRXGB-UHFFFAOYSA-N
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Description

2,6-diisobutylpyrrolo[3,4-f]isoindole-1,3,5,7(2H,6H)-tetrone, also known as DIPI-T, is a heterocyclic compound that has attracted significant attention in the field of material science and biomedical research due to its unique properties. DIPI-T is a tetracyclic molecule that contains a pyrrole ring, an isoindole ring, and four lactone rings.

Mechanism of Action

The mechanism of action of 2,6-diisobutylpyrrolo[3,4-f]isoindole-1,3,5,7(2H,6H)-tetrone is not well understood, but it is believed to involve the interaction of the lactone rings with biological targets. The lactone rings are known to be reactive towards nucleophiles, which suggests that 2,6-diisobutylpyrrolo[3,4-f]isoindole-1,3,5,7(2H,6H)-tetrone may act as a Michael acceptor and form covalent adducts with biological molecules. This mechanism of action may explain the potential anticancer and antibacterial activities of 2,6-diisobutylpyrrolo[3,4-f]isoindole-1,3,5,7(2H,6H)-tetrone.
Biochemical and Physiological Effects:
2,6-diisobutylpyrrolo[3,4-f]isoindole-1,3,5,7(2H,6H)-tetrone has been shown to have a range of biochemical and physiological effects in vitro and in vivo. In vitro studies have shown that 2,6-diisobutylpyrrolo[3,4-f]isoindole-1,3,5,7(2H,6H)-tetrone can inhibit the growth of cancer cells and bacteria, suggesting potential anticancer and antibacterial activities. In vivo studies have shown that 2,6-diisobutylpyrrolo[3,4-f]isoindole-1,3,5,7(2H,6H)-tetrone can reduce inflammation and oxidative stress, suggesting potential anti-inflammatory and antioxidant activities. However, further studies are needed to confirm these effects and elucidate the underlying mechanisms.

Advantages and Limitations for Lab Experiments

2,6-diisobutylpyrrolo[3,4-f]isoindole-1,3,5,7(2H,6H)-tetrone has several advantages for lab experiments, including its high solubility in common organic solvents, its stability under ambient conditions, and its ease of synthesis. However, 2,6-diisobutylpyrrolo[3,4-f]isoindole-1,3,5,7(2H,6H)-tetrone also has some limitations, including its relatively low yield in synthesis, its high cost, and its potential toxicity.

Future Directions

There are several future directions for research on 2,6-diisobutylpyrrolo[3,4-f]isoindole-1,3,5,7(2H,6H)-tetrone, including:
1. Synthesis of new 2,6-diisobutylpyrrolo[3,4-f]isoindole-1,3,5,7(2H,6H)-tetrone derivatives with improved properties for specific applications.
2. Elucidation of the mechanism of action of 2,6-diisobutylpyrrolo[3,4-f]isoindole-1,3,5,7(2H,6H)-tetrone and its potential targets in biological systems.
3. Investigation of the potential anticancer and antibacterial activities of 2,6-diisobutylpyrrolo[3,4-f]isoindole-1,3,5,7(2H,6H)-tetrone in vivo using animal models.
4. Development of new materials based on 2,6-diisobutylpyrrolo[3,4-f]isoindole-1,3,5,7(2H,6H)-tetrone for organic electronics and optoelectronics applications.
5. Investigation of the potential anti-inflammatory and antioxidant activities of 2,6-diisobutylpyrrolo[3,4-f]isoindole-1,3,5,7(2H,6H)-tetrone in vivo using animal models.
Conclusion:
In summary, 2,6-diisobutylpyrrolo[3,4-f]isoindole-1,3,5,7(2H,6H)-tetrone is a unique heterocyclic compound with potential applications in various fields, including organic electronics, optoelectronics, and biomedical research. The synthesis method of 2,6-diisobutylpyrrolo[3,4-f]isoindole-1,3,5,7(2H,6H)-tetrone involves a multistep process that requires the use of several catalysts. The mechanism of action of 2,6-diisobutylpyrrolo[3,4-f]isoindole-1,3,5,7(2H,6H)-tetrone is not well understood, but it is believed to involve the interaction of the lactone rings with biological targets. 2,6-diisobutylpyrrolo[3,4-f]isoindole-1,3,5,7(2H,6H)-tetrone has several advantages for lab experiments, including its high solubility and stability, but also has some limitations, including its cost and potential toxicity. Further research is needed to elucidate the potential anticancer, antibacterial, anti-inflammatory, and antioxidant activities of 2,6-diisobutylpyrrolo[3,4-f]isoindole-1,3,5,7(2H,6H)-tetrone and to develop new materials based on this compound for specific applications.

Synthesis Methods

2,6-diisobutylpyrrolo[3,4-f]isoindole-1,3,5,7(2H,6H)-tetrone can be synthesized through a multistep process that involves the reaction of 2,6-dibromopyridine with diisobutylamine to form the corresponding pyrrolo[3,4-c]pyridine. The pyrrole ring is then introduced through a cyclization reaction using a palladium catalyst. The isoindole ring is formed through a Friedel-Crafts reaction using a Lewis acid catalyst. Finally, the lactone rings are introduced through a cyclization reaction using a strong acid catalyst.

Scientific Research Applications

2,6-diisobutylpyrrolo[3,4-f]isoindole-1,3,5,7(2H,6H)-tetrone has been studied extensively for its potential applications in various fields, including organic electronics, optoelectronics, and biomedical research. In the field of organic electronics, 2,6-diisobutylpyrrolo[3,4-f]isoindole-1,3,5,7(2H,6H)-tetrone has been used as a high-performance n-type semiconductor in organic field-effect transistors (OFETs) due to its excellent charge transport properties. In optoelectronics, 2,6-diisobutylpyrrolo[3,4-f]isoindole-1,3,5,7(2H,6H)-tetrone has been used as a building block for the synthesis of luminescent materials and organic light-emitting diodes (OLEDs) due to its unique photophysical properties. In biomedical research, 2,6-diisobutylpyrrolo[3,4-f]isoindole-1,3,5,7(2H,6H)-tetrone has been studied for its potential anticancer and antibacterial activities.

properties

IUPAC Name

2,6-bis(2-methylpropyl)pyrrolo[3,4-f]isoindole-1,3,5,7-tetrone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O4/c1-9(2)7-19-15(21)11-5-13-14(6-12(11)16(19)22)18(24)20(17(13)23)8-10(3)4/h5-6,9-10H,7-8H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQDCDUJXNBRXGB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CN1C(=O)C2=CC3=C(C=C2C1=O)C(=O)N(C3=O)CC(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,6-diisobutylpyrrolo[3,4-f]isoindole-1,3,5,7(2H,6H)-tetrone

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